physicochemical properties of 4-(1H-tetrazol-5-yl)benzoic acid
physicochemical properties of 4-(1H-tetrazol-5-yl)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-tetrazol-5-yl)benzoic Acid
Introduction
4-(1H-tetrazol-5-yl)benzoic acid (TBA) is a bifunctional organic compound featuring both a benzoic acid moiety and a tetrazole ring. The tetrazole group is a well-established bioisostere of the carboxylic acid group, making TBA and its derivatives of significant interest in medicinal chemistry and drug development.[1] Its ability to act as a linker in the formation of metal-organic frameworks (MOFs) also highlights its importance in materials science.[2][3][4] This document provides a comprehensive overview of the core physicochemical properties of TBA, detailed experimental protocols for their determination, and logical workflows relevant to its application.
Core Physicochemical Properties
The fundamental properties of 4-(1H-tetrazol-5-yl)benzoic acid are summarized below. These values are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₄O₂ | [2][5][6] |
| Molecular Weight | 190.16 g/mol | [5][6] |
| CAS Number | 34114-12-0 | [2][5][7] |
| Appearance | White to light yellow crystalline powder | [8] |
| Calculated XLogP3 | 0.7 | [5] |
| pKa | Two acidic protons (carboxylic acid and tetrazole NH). The pKa of the parent tetrazole ring in water is ~5.0.[9] Specific experimental values for TBA require determination. | |
| Crystal Structure | The crystal structure of the monohydrate form has been determined.[3][10] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical parameters of 4-(1H-tetrazol-5-yl)benzoic acid are provided below.
Synthesis via [2+3] Cycloaddition
The synthesis of 4-(1H-tetrazol-5-yl)benzoic acid is commonly achieved through a [2+3] cycloaddition reaction between a nitrile and an azide.[3][11]
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Objective: To synthesize 4-(1H-tetrazol-5-yl)benzoic acid from 4-cyanobenzoic acid.
-
Materials: 4-cyanobenzoic acid, sodium azide (NaN₃), zinc bromide (ZnBr₂) or another suitable Lewis acid catalyst, water, hydrochloric acid (for acidification).
-
Procedure:
-
Dissolve 4-cyanobenzoic acid in water.
-
Add sodium azide and a catalytic amount of a Lewis acid (e.g., ZnBr₂).
-
Reflux the reaction mixture under appropriate safety precautions for handling azides. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution with hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
-
Recrystallization from a suitable solvent may be performed for further purification.
-
Determination of Acidity Constant (pKa) via Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa values of acidic or basic compounds.[12]
-
Objective: To determine the pKa values of the carboxylic acid and tetrazole moieties.
-
Materials: 4-(1H-tetrazol-5-yl)benzoic acid, standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), deionized water or a suitable aqueous-organic solvent mixture, pH meter with a glass electrode, magnetic stirrer.
-
Procedure:
-
Accurately weigh a sample of the compound and dissolve it in a known volume of solvent.
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Immerse the pH electrode in the sample solution and begin stirring.
-
Add the standardized NaOH solution in small, precise increments using a burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence points, which are visible as sharp inflections in the titration curve (pH vs. volume of titrant).
-
The pKa value is equal to the pH at the half-equivalence point for each acidic proton.
-
Determination of Lipophilicity (LogP) via Shake-Flask Method
The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. LogP is the logarithm of this ratio.[13]
-
Objective: To determine the octanol-water partition coefficient (LogP).
-
Materials: 4-(1H-tetrazol-5-yl)benzoic acid, n-octanol (pre-saturated with water), water or a pH 7.4 buffer (pre-saturated with n-octanol), separation funnel, validated analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
Prepare a stock solution of the compound in the aqueous phase.
-
Add a known volume of this solution and an equal volume of the organic phase (n-octanol) to a separation funnel.
-
Shake the funnel vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the aqueous and organic layers.
-
Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.[14]
-
Calculate LogP using the formula: LogP = log₁₀([concentration in octanol] / [concentration in water]).[13]
-
Determination of Equilibrium Solubility
Equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pH to form a saturated solution.[15]
-
Objective: To determine the aqueous solubility of the compound.
-
Materials: 4-(1H-tetrazol-5-yl)benzoic acid, aqueous buffer solutions at various pH values (e.g., 1.2, 4.5, 6.8), mechanical shaker or incubator, filtration apparatus (e.g., 0.45 µm syringe filters), validated analytical method for quantification (e.g., HPLC-UV).[15][16]
-
Procedure:
-
Add an excess amount of the solid compound to vials containing the different aqueous buffers. This ensures a saturated solution is formed with undissolved solid remaining.[17]
-
Seal the vials and place them in a mechanical shaker at a constant temperature (e.g., 37 °C).[15]
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[16][17]
-
After incubation, separate the undissolved solid from the solution by centrifugation or filtration.[16]
-
Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method.[16]
-
The measured concentration represents the equilibrium solubility at that specific pH and temperature.
-
Logical and Experimental Workflows
Visualizations of key logical relationships and experimental workflows provide a clear understanding of the context and application of 4-(1H-tetrazol-5-yl)benzoic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-(1H-Tetrazol-5-yl)benzoic acid - CD Bioparticles [cd-bioparticles.net]
- 3. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-(1H-Tetrazol-5-yl)benzoic acid | C8H6N4O2 | CID 323168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(1H-Tetrazol-5-yl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. vibrantpharma.com [vibrantpharma.com]
- 8. 4-(1H-Tetrazol-5-yl)benzoic Acid | 34114-12-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. 4-(1H-Tetra-zol-5-yl)benzoic acid monohydrate [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. enamine.net [enamine.net]
- 15. who.int [who.int]
- 16. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. benchchem.com [benchchem.com]
